molecular formula C23H21N3O2.C2H4O2<br>C25H25N3O4 B15184365 Einecs 281-557-9 CAS No. 83968-78-9

Einecs 281-557-9

Cat. No.: B15184365
CAS No.: 83968-78-9
M. Wt: 431.5 g/mol
InChI Key: MMQMSFPQUIIKJZ-UHFFFAOYSA-N
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Description

Einecs 281-557-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various applications.

Preparation Methods

The preparation of Einecs 281-557-9 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 281-557-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur where specific atoms or groups in the compound are replaced with other atoms or groups.

    Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperatures, and catalysts.

    Major Products: The products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Einecs 281-557-9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 281-557-9 involves its interaction with specific molecular targets and pathways. This includes:

Comparison with Similar Compounds

Einecs 281-557-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

Properties

CAS No.

83968-78-9

Molecular Formula

C23H21N3O2.C2H4O2
C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

acetic acid;1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione

InChI

InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4)

InChI Key

MMQMSFPQUIIKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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